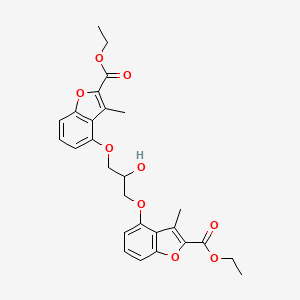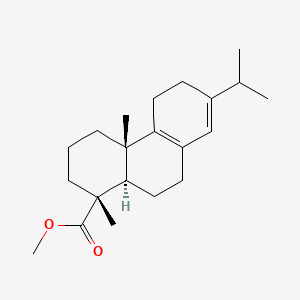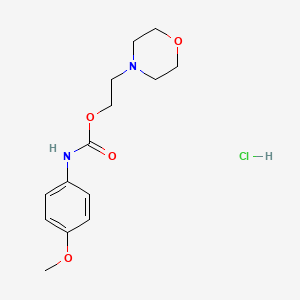
4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a methoxyphenyl group and a butanoic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid typically involves multi-step reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 1H-benzimidazole under acidic conditions, followed by the addition of a butanoic acid derivative. The reaction is usually carried out in a solvent such as acetonitrile (MeCN) and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and eco-friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazoles, quinones, and reduced benzimidazole derivatives. These products can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group and acetic acid moiety.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the benzimidazole ring.
5-(4-Methoxyphenyl)-1H-indoles: Indole derivatives with similar methoxyphenyl substitution .
Uniqueness
4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid is unique due to its combination of a benzimidazole ring with a methoxyphenyl group and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2138391-23-6 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(9-17(22)23)18(24)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
RDMACYIXYRJJNE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)





![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)



